molecular formula C21H24ClN5O3S B2922867 1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione CAS No. 1351647-41-0

1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione

Cat. No. B2922867
M. Wt: 461.97
InChI Key: WVJUOVIUYKZQSZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

One area of focus has been the synthesis of novel heterocyclic compounds derived from different core structures, such as benzodifurans, triazines, oxadiazepines, and thiazolopyrimidines, which have shown a range of biological activities, including anti-inflammatory and analgesic effects. The synthesis of such compounds involves complex reactions, offering a variety of derivatives with significant pharmacological potentials (Abu‐Hashem et al., 2020).

Another research direction includes the development of antimicrobial agents through the synthesis of substituted pyrimidines and quinazolines. These efforts aim to address the need for new treatments against resistant bacterial and fungal strains, indicating the relevance of such compounds in developing future antimicrobials (Vidule, 2011).

Potential Applications in Drug Development

The exploration of these compounds extends to their antimicrobial activities, with some derivatives showing promising antibacterial and antifungal properties. This research avenue is critical in the ongoing battle against drug-resistant pathogens, offering potential new options for treatment strategies (Laxmi et al., 2012).

Additionally, the synthesis of bioactive heteroaryl thiazolidine-2,4-diones showcases the versatility of these compounds in generating derivatives with antimicrobial activities. Such studies are pivotal in the search for new drugs with improved efficacy against a broad spectrum of microbial pathogens (Ibrahim et al., 2011).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

1-[3-oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-18-6-8-26(21(29)23-18)9-7-19(28)25-12-10-24(11-13-25)14-17-15-30-20(22-17)16-4-2-1-3-5-16/h1-6,8,15H,7,9-14H2,(H,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWATLYSDYUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44086031

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